N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE
Overview
Description
N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is a complex organic compound with a unique structure that includes a tert-butylamino group, a sulfonyl group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-[(tert-butylamino)sulfonyl]phenyl derivatives, followed by the introduction of phenyl and phenylsulfanyl groups through various organic reactions. Common reagents used in these reactions include tert-butylamine, sulfonyl chlorides, and phenylsulfanyl compounds. Reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular functions, making it useful for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,4,6-trimethylbenzenesulfonamide
- 4-(tert-butylamino)phenyl trifluoromethanesulfonate
Uniqueness
N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE stands out due to its combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry, where its analogs may not be as effective.
Properties
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-phenyl-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S2/c1-24(2,3)26-31(28,29)21-16-14-19(15-17-21)25-23(27)22(18-10-6-4-7-11-18)30-20-12-8-5-9-13-20/h4-17,22,26H,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCHTVNTVVERBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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